molecular formula C15H16FN3O3S2 B5651015 4-fluoro-3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}benzenesulfonamide

4-fluoro-3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}benzenesulfonamide

Cat. No. B5651015
M. Wt: 369.4 g/mol
InChI Key: SQFIBZMVJZWFGU-UHFFFAOYSA-N
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Description

"4-fluoro-3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}benzenesulfonamide" is a compound with potential biochemical applications, particularly as an inhibitor for specific enzymes. Its synthesis and properties have been explored in various studies to understand its potential in scientific research.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those related to the specified compound, involves complex chemical reactions that aim to achieve high-affinity inhibitors for certain enzymes. For example, derivatives have been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, showcasing the compound's relevance in biochemical research (Röver et al., 1997).

Molecular Structure Analysis

The crystal structures of closely related compounds have been investigated to understand the intermolecular interactions and molecular architecture. Studies on N-(4-fluorobenzoyl)-benzenesulfonamide derivatives have analyzed packing patterns and intermolecular interactions through Hirshfeld surface analysis, shedding light on the compound's molecular structure (Suchetan et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactivity and properties have been explored through the synthesis of analogues with significant inhibitory activities against cyclooxygenase-2. These studies contribute to understanding the chemical behavior of sulfonamide derivatives in biological systems (Toyokuni et al., 2005).

Physical Properties Analysis

Investigations into the compound's physical properties are scarce in the literature, but related studies on benzenesulfonamide derivatives provide insights into their solubility, crystal structure, and thermal stability, which are crucial for understanding the compound's behavior in various conditions.

Chemical Properties Analysis

The chemical properties of "4-fluoro-3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}benzenesulfonamide" derivatives, such as their inhibitory activities against human carbonic anhydrase isozymes, have been a subject of interest. These studies demonstrate the compound's potential as a biochemical tool for investigating physiological processes (Eldehna et al., 2017).

properties

IUPAC Name

4-fluoro-3-[2-(1,3-thiazol-2-yl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S2/c16-12-5-4-10(24(17,21)22)9-11(12)15(20)19-7-2-1-3-13(19)14-18-6-8-23-14/h4-6,8-9,13H,1-3,7H2,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFIBZMVJZWFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NC=CS2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}benzenesulfonamide

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